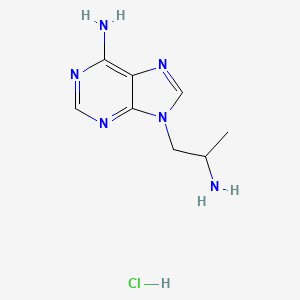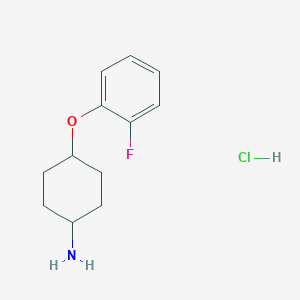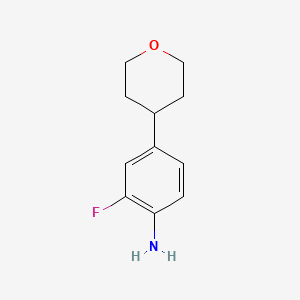
2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline
Vue d'ensemble
Description
“2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline” is a chemical compound1. However, there is limited information available about this specific compound. It is related to “O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine” (OTX), an O-substituted hydroxylamine2, and “4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenylboronic Acid”, a reagent used in the synthesis of certain anti-cancer compounds3.
Synthesis Analysis
The synthesis of related compounds involves the coupling of OTX with alkaline gel electrophoresis2, and the creation of Tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid4. However, the specific synthesis process for “2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline” is not readily available.
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline” is not explicitly provided in the search results. However, a related compound, “2-fluoro-4-(tetrahydro-2H-pyran-4-yl)pyridine”, has the InChI code1S/C10H12FNO/c11-10-7-9(1-4-12-10)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H25.Chemical Reactions Analysis
The chemical reactions involving “2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline” are not explicitly mentioned in the search results. However, related compounds like “3,4-Dihydro-2H-pyran” can react with alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline” are not explicitly mentioned in the search results. However, a related compound, “Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-”, has a molecular weight of 172.22156.Applications De Recherche Scientifique
Synthetic Methodologies and Intermediates
- A study detailed an efficient synthesis process for a key intermediate for TAK-779, a CCR5 antagonist, showcasing the importance of substituted anilines in pharmaceutical synthesis. This method highlights potential pathways for synthesizing compounds similar to 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline, which could serve as intermediates in drug synthesis (Hashimoto et al., 2002).
- Research on the synthesis and antifungal activity of certain quinoline derivatives originating from substituted anilines emphasizes the role of these compounds in developing new antifungal agents. This indicates a potential research direction for exploring the biological activities of related compounds, including 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline (Yuan et al., 2011).
Antimicrobial and Biological Applications
- Another study on substituted anilines reported the facile synthesis and significant antibacterial and antifungal activities of certain derivatives, suggesting a promising area for the application of 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline in developing new antimicrobial compounds (Banoji et al., 2022).
Material Science and Imaging
- In material science, the development of aggregation-induced emission (AIE) dots with applications in cytoplasm and nuclear imaging showcases the utility of specific fluorophores for bioimaging. This suggests potential applications for fluorescent derivatives of 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline in creating novel imaging agents (Wang et al., 2014).
Safety And Hazards
The safety and hazards associated with “2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline” are not explicitly mentioned in the search results. However, a related compound, “4-Aminotetrahydropyran”, has hazard statements H226 - H302 - H318, indicating that it is flammable, harmful if swallowed, and causes serious eye damage7.
Orientations Futures
The future directions for “2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline” are not explicitly mentioned in the search results. However, related compounds are used in the synthesis of anti-cancer compounds3 and organic semiconductors3, suggesting potential applications in medicine and electronics.
Propriétés
IUPAC Name |
2-fluoro-4-(oxan-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-7-9(1-2-11(10)13)8-3-5-14-6-4-8/h1-2,7-8H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHUHVXZTRHONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1445735.png)
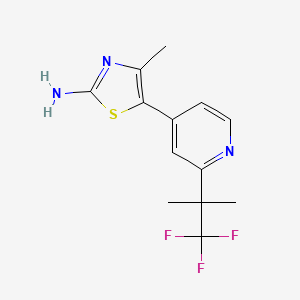
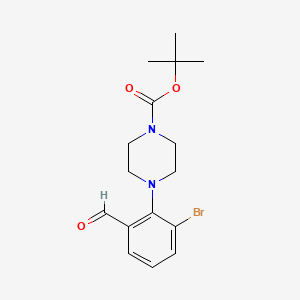
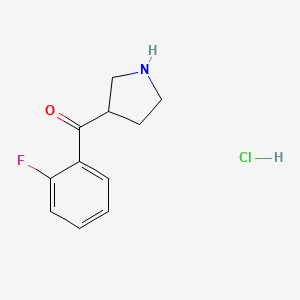
![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)
![tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1445742.png)
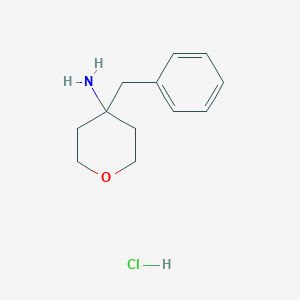
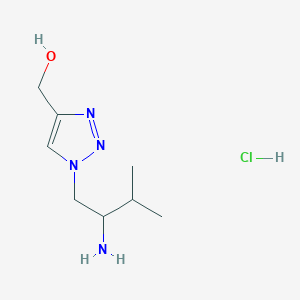
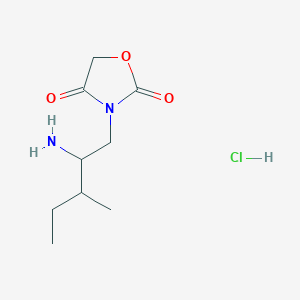
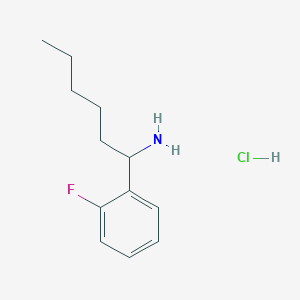
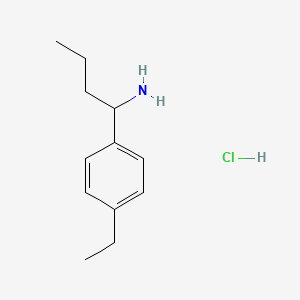
![3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1445756.png)
